molecular formula C10H9BrO2 B8786435 6-Bromo-3-methylisochroman-1-one

6-Bromo-3-methylisochroman-1-one

Cat. No.: B8786435
M. Wt: 241.08 g/mol
InChI Key: FQXNEJZEPHQHEK-UHFFFAOYSA-N
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Description

6-Bromo-3-methylisochroman-1-one is a substituted isochromanone derivative characterized by a bromine atom at the 6-position and a methyl group at the 3-position of the isochromanone scaffold. Isochromanones are bicyclic compounds consisting of a benzene ring fused to a γ-lactone, making them structurally distinct from simpler lactones or coumarins. The methyl group at the 3-position may influence solubility, stability, and intermolecular interactions.

Properties

Molecular Formula

C10H9BrO2

Molecular Weight

241.08 g/mol

IUPAC Name

6-bromo-3-methyl-3,4-dihydroisochromen-1-one

InChI

InChI=1S/C10H9BrO2/c1-6-4-7-5-8(11)2-3-9(7)10(12)13-6/h2-3,5-6H,4H2,1H3

InChI Key

FQXNEJZEPHQHEK-UHFFFAOYSA-N

Canonical SMILES

CC1CC2=C(C=CC(=C2)Br)C(=O)O1

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 6-Bromo-3-methylisochroman-1-one with structurally related compounds from the Biopharmacule Speciality Chemicals catalog and other literature.

Compound Name Substituents Key Structural Features Potential Applications/Reactivity
This compound 6-Br, 3-CH₃, 1-keto Bromine enhances electrophilicity; methyl improves lipophilicity Unknown (likely intermediate for drug synthesis)
6-Bromo-4-Isochromanone 6-Br, 4-keto Lack of methyl group reduces steric hindrance Precursor for heterocyclic synthesis
6-Bromo-4-hydroxycoumarin 6-Br, 4-OH, coumarin scaffold Hydroxyl group enables hydrogen bonding Anticoagulant or fluorescent probe development
6-Bromo-4-chloroquinoline-3-carbaldehyde 6-Br, 4-Cl, 3-CHO, quinoline core Aldehyde group facilitates condensation reactions Antimalarial or antimicrobial agent synthesis

Key Observations:

Substituent Position and Reactivity: The 6-bromo substitution is common across multiple compounds (e.g., 6-Bromo-4-Isochromanone vs. This compound), but its position relative to other groups (e.g., methyl or keto) alters electronic effects. Bromine at the 6-position in isochromanones may direct electrophilic substitution reactions to the 5- or 7-positions .

Functional Group Diversity: Compounds like 6-Bromo-4-hydroxycoumarin incorporate hydroxyl groups, enabling hydrogen bonding and metal coordination, which are absent in the target compound. 6-Bromo-4-chloroquinoline-3-carbaldehyde features a reactive aldehyde group, offering distinct synthetic pathways compared to the lactone-based isochromanones.

The methyl group in the target compound might enhance membrane permeability, a critical factor in drug design .

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